![molecular formula C14H18N6O B2530444 环丙基(4-(3-甲基-[1,2,4]三唑并[4,3-a]哒嗪-8-基)哌嗪-1-基)甲酮 CAS No. 1903308-49-5](/img/structure/B2530444.png)

环丙基(4-(3-甲基-[1,2,4]三唑并[4,3-a]哒嗪-8-基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

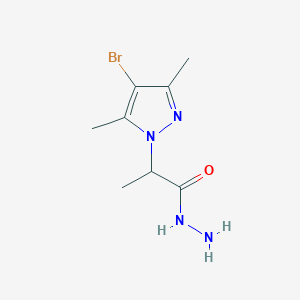

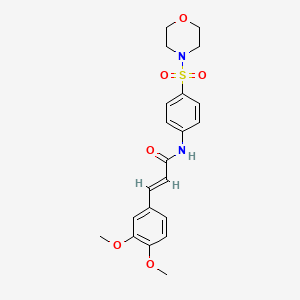

“Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone” is a compound that contains a triazolo[4,3-a]pyrazine nucleus . This nucleus is known to be a part of various pharmacologically active compounds .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . In some cases, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C .Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This structure allows it to make specific interactions with different target receptors .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone, focusing on six unique applications:

Antimicrobial Agents

Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone has shown significant potential as an antimicrobial agent. Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit strong antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . This makes it a promising candidate for developing new antibiotics to combat resistant bacterial infections.

Antiviral Applications

The compound’s structure, particularly the triazolo[4,3-a]pyrazine moiety, has been explored for antiviral properties. Studies have demonstrated that similar compounds can inhibit viral replication, making them potential candidates for antiviral drug development . This application is crucial in the ongoing search for effective treatments against viral diseases.

Cancer Therapeutics

Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is being investigated for its anticancer properties. The compound’s ability to interfere with cancer cell proliferation and induce apoptosis has been a focal point in cancer research . Its unique structure allows it to target specific pathways involved in cancer progression, offering a potential new avenue for cancer therapy.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Enzyme inhibition is a critical mechanism in drug development, particularly for diseases where enzyme activity is dysregulated. The triazolo[4,3-a]pyrazine derivatives have shown inhibitory effects on enzymes such as carbonic anhydrase and cholinesterase , which are targets for treating conditions like glaucoma and Alzheimer’s disease.

Anti-inflammatory Agents

Research has also explored the anti-inflammatory potential of Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone. The compound’s ability to reduce inflammation by modulating inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs . This application is particularly relevant for treating chronic inflammatory diseases.

Antioxidant Properties

The antioxidant activity of this compound has been another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases . The compound’s structure allows it to scavenge free radicals effectively, providing a basis for its use in antioxidant therapies.

未来方向

属性

IUPAC Name |

cyclopropyl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c1-10-16-17-13-12(15-4-5-20(10)13)18-6-8-19(9-7-18)14(21)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHLCOHZYHWJRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2530363.png)

![2-(4-chlorophenyl)-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B2530367.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one](/img/structure/B2530371.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2530373.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530374.png)

![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)

![N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2530380.png)

![tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2530382.png)